![molecular formula C8H10N2O3S B1409439 (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-29-0](/img/structure/B1409439.png)

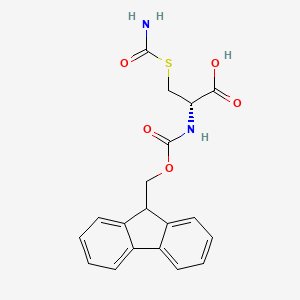

(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Vue d'ensemble

Description

Synthesis Analysis

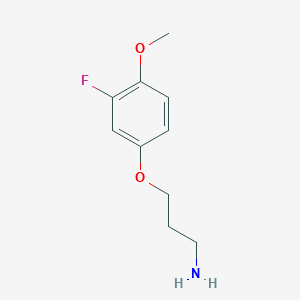

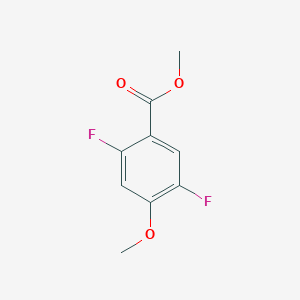

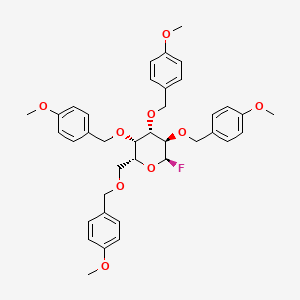

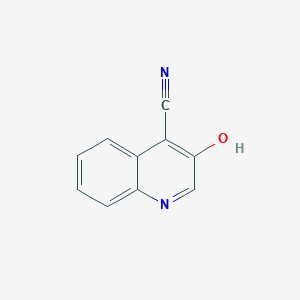

The synthesis of similar compounds has been reported in the literature . The process involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the thiadiazine dioxide derivatives . Further reactions include bromination of the methyl group, nucleophilic substitution with an amine, and a Suzuki coupling with arylboronic acids .Molecular Structure Analysis

The molecular formula of “(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide” is C8H10N2O3S. Its molecular weight is 214.24 g/mol.Chemical Reactions Analysis

The compound is part of a class of molecules that have been studied as PI3Kδ inhibitors . The introduction of different substituents at specific positions of the molecule can affect its potency and selectivity .Applications De Recherche Scientifique

Phosphoinositide 3-Kinase (PI3K) Inhibition

This compound has been studied for its potential as a PI3K inhibitor. PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer . The inhibition of PI3K is a promising strategy for cancer therapy, and derivatives of this compound have shown potential in inhibiting PI3K selectively.

AMPA Receptor Modulation

Derivatives of this compound have been synthesized and tested as positive allosteric modulators of the AMPA receptors . AMPA receptors are responsible for fast synaptic transmission in the central nervous system, and their modulation is crucial for cognitive functions such as learning and memory. This application could be significant in developing treatments for neurological disorders.

Synthesis of Benzoxathiazepine Derivatives

The compound serves as a precursor in the synthesis of benzoxathiazepine derivatives. These derivatives are important due to their structural similarity to bioactive molecules. The synthesis involves a base-mediated, transition metal-free intermolecular epoxide ring opening followed by intramolecular aromatic nucleophilic substitution .

Antimicrobial and Antiviral Activities

The benzothiadiazine dioxide scaffold, to which this compound belongs, has been reported to exhibit antimicrobial and antiviral activities . This makes it a valuable starting point for the development of new antimicrobial and antiviral agents.

Antihypertensive Agents

Compounds with the benzothiadiazine dioxide core have been explored for their antihypertensive properties . They work by modulating ion channels or receptors that regulate vascular smooth muscle tone and hence blood pressure.

Antidiabetic Agents

The same core structure has also been associated with antidiabetic activity. It can be used to design compounds that may act on biological targets relevant to diabetes management .

Anticancer Agents

The structural framework of this compound is being investigated for its potential use in anticancer agents. The ability to modulate various cellular pathways makes it a candidate for the development of novel oncology therapies .

KATP Channel Activation

The benzothiadiazine dioxide ring system has been identified as a KATP channel activator . KATP channels are involved in many physiological processes, including insulin release from pancreatic beta-cells. Activators of these channels could be used in the treatment of conditions like Type 2 diabetes.

Mécanisme D'action

While the specific mechanism of action for “(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide” is not mentioned, similar compounds have been studied as PI3Kδ inhibitors . PI3Kδ is a lipid kinase involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Orientations Futures

Propriétés

IUPAC Name |

(4S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPWGWAYLNZHGJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)

![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)

![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)

![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)